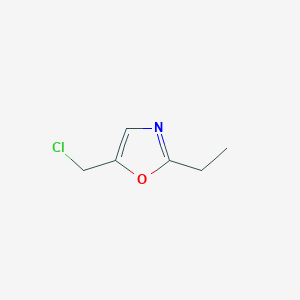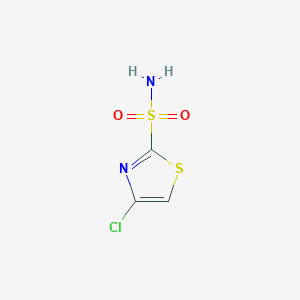
4-Chlorothiazole-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide-based indole derivatives, which are similar to 4-Chlorothiazole-2-sulfonamide, involves various synthetic routes including the Friedel–Craft reaction, cascade sulfa Michael addition reaction, enantioselective cascade cyclization reaction, and alkylation reactions .
Molecular Structure Analysis
The molecular structure of sulfonamides, including 4-Chlorothiazole-2-sulfonamide, has been studied using computational modeling approaches at the quantum mechanical level . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .
Chemical Reactions Analysis
Sulfonamide-based indole derivatives, similar to 4-Chlorothiazole-2-sulfonamide, have been synthesized using a variety of techniques . The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .
Physical And Chemical Properties Analysis
The polymorphism of a drug substance or excipient can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .
Wissenschaftliche Forschungsanwendungen
Sulfonamides in Drug Development
Sulfonamides have historically been significant in medicinal chemistry, serving as the backbone for various drugs. These compounds are known for their antibacterial properties and have been used to treat bacterial infections. Over time, their application has expanded into other areas, including the development of diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The primary sulfonamide moiety, characteristic of 4-Chlorothiazole-2-sulfonamide, is present in many clinically used drugs and has been a subject of continuous research for developing novel therapeutic agents. Recent patents and literature highlight the ongoing interest in sulfonamides for their potential to act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, especially targeting carbonic anhydrase isoforms CA IX/XII for tumor-associated applications (Carta, Scozzafava, & Supuran, 2012).
Antitumor and Antiglaucoma Applications
Sulfonamides, by inhibiting carbonic anhydrase, have found significant use in managing glaucoma, a leading cause of blindness worldwide. The inhibition of carbonic anhydrase reduces intraocular pressure, a key factor in glaucoma treatment. Research and patents from 2007 to 2013 highlight the development of sulfonamide-based drugs for antiglaucoma applications, with a focus on novel sulfonamide CA inhibitors that offer selective targeting for therapeutic efficacy (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental and Analytical Chemistry
Beyond therapeutic applications, sulfonamides, including potentially 4-Chlorothiazole-2-sulfonamide, have roles in environmental science and analytical chemistry. They are often used as model compounds in the development of new analytical methods for detecting pharmaceutical residues in the environment. The extensive use of sulfonamides has led to concerns about environmental contamination and the development of antibiotic resistance. Studies on the environmental impact of sulfonamides and methods for their detection and degradation highlight the relevance of these compounds in environmental health and safety research (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-1,3-thiazole-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLZCBKKIWNSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothiazole-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

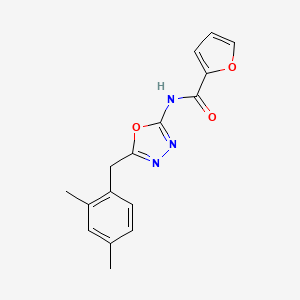
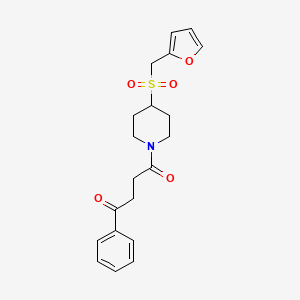
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)
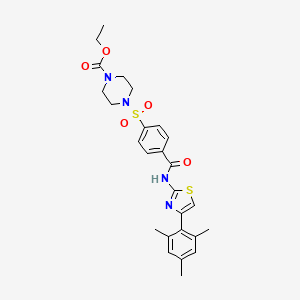
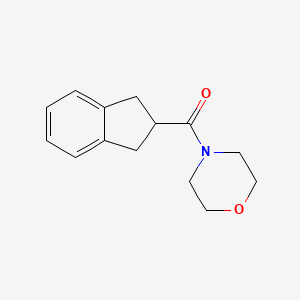
![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)
![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)

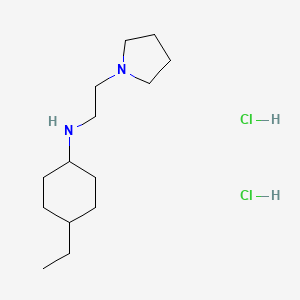
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)
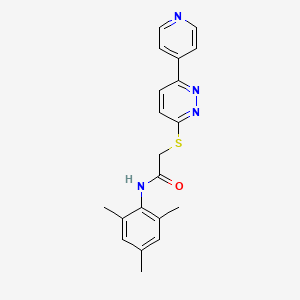
![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)
